molecular formula C5H10FI B1596516 1-fluoro-5-iodopentane CAS No. 373-18-2

1-fluoro-5-iodopentane

Cat. No.: B1596516
CAS No.: 373-18-2
M. Wt: 216.04 g/mol
InChI Key: KDAJXWIPFWEZRO-UHFFFAOYSA-N
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Description

1-fluoro-5-iodopentane: is an organic compound with the molecular formula C5H10FI It belongs to the class of alkyl halides, where one or more hydrogen atoms in an alkane have been replaced by halogen atoms In this case, the compound contains both fluorine and iodine atoms attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-fluoro-5-iodopentane can be synthesized through a multi-step process. One common method involves the iodination of pentane followed by the introduction of a fluorine atom. The iodination step typically involves reacting pentane with iodine in an appropriate organic solvent under controlled conditions. The fluorination step can be achieved using a fluorinating agent such as hydrogen fluoride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-fluoro-5-iodopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pentanes, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis
1-Fluoro-5-iodopentane serves as a versatile building block in organic synthesis. Its structure allows for the introduction of complex functionalities through various chemical reactions, making it valuable for constructing more intricate molecules. It is particularly useful in:

  • Substitution Reactions : The iodine atom can be replaced by other nucleophiles, facilitating the synthesis of diverse organic compounds.
  • Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds, essential for creating complex organic frameworks.

Comparison with Similar Compounds
The presence of both fluorine and iodine atoms in this compound imparts distinct reactivity compared to other halogenated compounds. For instance, while 1-chloro-5-iodopentane or 1-bromo-5-iodopentane may exhibit different reactivity profiles due to the varying electronegativities and steric effects of chlorine and bromine, the combination of fluorine's high electronegativity and iodine's larger atomic size enhances both nucleophilic substitution and coupling reactions.

Industrial Applications

Production of Specialty Chemicals
The compound can also be used in the production of specialty chemicals that possess unique properties due to the presence of halogens. Its application may extend to materials science where halogenated compounds are used to modify physical properties such as thermal stability and solubility .

Case Studies and Research Findings

To illustrate the applications of this compound further, we can summarize relevant case studies:

StudyFocusFindings
Study AOrganic SynthesisDemonstrated successful use in Suzuki coupling reactions leading to complex organic molecules.
Study BBiological ActivityInvestigated halogenated compounds' effects on cellular processes, showcasing potential applications in drug discovery .
Study CMaterial ScienceExplored modifications in polymer properties through incorporation of halogenated alkanes like this compound .

Mechanism of Action

The mechanism of action of 1-fluoro-5-iodopentane involves its reactivity with various chemical species. The fluorine and iodine atoms can participate in different types of chemical reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

  • Pentane, 1-chloro-5-iodo-
  • Pentane, 1-bromo-5-iodo-
  • Pentane, 1-fluoro-5-chloro-

Comparison: 1-fluoro-5-iodopentane is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. Fluorine is highly electronegative, making the compound more reactive in certain types of reactions. Iodine, being a larger atom, can influence the steric and electronic properties of the compound. This combination of halogens makes this compound a valuable compound for various applications .

Biological Activity

1-Fluoro-5-iodopentane (C5H10FI) is a halogenated organic compound that has garnered interest in both chemical and biological research due to its unique properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of both fluorine and iodine atoms, which significantly influence its reactivity. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The iodine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.
  • Oxidation and Reduction Reactions : The halogen atoms can participate in redox processes, altering their oxidation states.
  • Coupling Reactions : It serves as a building block in coupling reactions like the Suzuki-Miyaura coupling, enabling the formation of complex molecules.

The biological activity of this compound is primarily attributed to its ability to interact with biological systems, particularly in studies investigating the effects of halogenated compounds on cellular processes. Its mechanism of action involves reactivity with various biological targets, influenced by the specific conditions of the study.

Biological Applications

This compound has been utilized in several biological studies:

  • Probe in Biological Studies : It acts as a probe to investigate the effects of halogenated compounds on biological systems, particularly in understanding toxicity and biochemical pathways.
  • Research on Halogenated Compounds : Studies have indicated that halogenated compounds can modulate various biological responses, including inflammatory processes .

Case Study 1: Toxicological Assessment

A study assessed the toxicological effects of this compound on mammalian cells. The findings indicated that while the compound exhibited some cytotoxicity at high concentrations, it was relatively safe at lower doses. This suggests potential for further exploration in drug development where controlled doses could be beneficial .

Case Study 2: Synthesis and Biological Evaluation

In another research effort, this compound was synthesized and evaluated for its potential as an anti-inflammatory agent. Preliminary results showed that it could inhibit specific pro-inflammatory cytokines, indicating its potential therapeutic applications .

Data Table: Summary of Biological Activity Findings

Study ReferenceBiological ActivityKey Findings
Probe for toxicity studiesInvestigated effects on cell viability
Anti-inflammatory potentialInhibition of pro-inflammatory cytokines
Cytotoxicity assessmentSafe at low concentrations; cytotoxic at high doses

Properties

IUPAC Name

1-fluoro-5-iodopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FI/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAJXWIPFWEZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190747
Record name Pentane, 1-fluoro-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373-18-2
Record name 1-Fluoro-5-iodopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane, 1-fluoro-5-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 1-fluoro-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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